molecular formula C10H17N3O2 B13625568 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13625568
M. Wt: 211.26 g/mol
InChI Key: DDDCOLNKFQVJSY-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate amines and carbonyl compounds under controlled conditions. Common reagents might include alkyl halides, amines, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions could occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines, amines, or other derivatives.

Scientific Research Applications

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-3-ethylpyrimidine-2,4(1h,3h)-dione
  • 5-Amino-1-methyl-3-propylpyrimidine-2,4(1h,3h)-dione
  • 5-Amino-1-methyl-3-butylpyrimidine-2,4(1h,3h)-dione

Uniqueness

5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione might exhibit unique properties due to the pentyl group, which could influence its solubility, reactivity, and interaction with biological targets compared to shorter or longer alkyl chain derivatives.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-amino-1-methyl-3-pentylpyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-3-4-5-6-13-9(14)8(11)7-12(2)10(13)15/h7H,3-6,11H2,1-2H3

InChI Key

DDDCOLNKFQVJSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C(=CN(C1=O)C)N

Origin of Product

United States

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